molecular formula C22H31N3O B12908045 N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide CAS No. 63127-97-9

N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B12908045
CAS No.: 63127-97-9
M. Wt: 353.5 g/mol
InChI Key: HYUSZYGBTAHXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a hexyl chain and a 1-phenyl-1H-pyrazol-3-yl group. Its structure combines lipophilic (hexyl) and aromatic (pyrazole-phenyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

63127-97-9

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

N-hexyl-N-(1-phenylpyrazol-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C22H31N3O/c1-2-3-4-11-17-24(22(26)19-12-7-5-8-13-19)21-16-18-25(23-21)20-14-9-6-10-15-20/h6,9-10,14-16,18-19H,2-5,7-8,11-13,17H2,1H3

InChI Key

HYUSZYGBTAHXNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NN(C=C1)C2=CC=CC=C2)C(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester. For example, phenylhydrazine can react with acetylacetone to form 1-phenyl-1H-pyrazole.

    Attachment of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide group can be introduced by reacting the pyrazole derivative with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

    Introduction of the Hexyl Chain: The hexyl chain can be attached through an alkylation reaction using hexyl bromide and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or hexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The compound is compared to three classes of cyclohexanecarboxamide derivatives:

Thiourea-Substituted Cyclohexanecarboxamides
  • Examples : N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H2L1), N-(Chlorophenylcarbamothioyl) derivatives (H2L2–H2L4), and N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) .
  • Key Differences :
    • Functional Groups : Thiourea (–NH–C(=S)–NH–) vs. pyrazole-hexyl amide.
    • Electronic Properties : Thiourea derivatives contain sulfur, enabling metal coordination and hydrogen bonding, whereas the pyrazole group offers π-π stacking and hydrogen-bonding capabilities .
    • Conformation : The cyclohexane ring in H2L9 adopts a chair conformation stabilized by intramolecular N–H···O hydrogen bonds, a feature likely shared with the target compound due to the cyclohexane core .
Cyanomethyl-Substituted Cyclohexanecarboxamides
  • Examples: 1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d), 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide (3e) .
  • Key Differences: Substituents: Cyanomethyl and aryl groups vs. hexyl and pyrazole-phenyl.
Heterocyclic-Substituted Cyclohexanecarboxamides
  • Examples: N-[2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide .
  • Key Differences: Heterocycles: Thienopyrazole vs. phenylpyrazole. Bioactivity: Thienopyrazole derivatives often exhibit kinase inhibition, while phenylpyrazole moieties are associated with anti-inflammatory or antifungal activities .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Properties/Applications
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)... Hexyl, 1-phenylpyrazol-3-yl ~357.5 (calculated) Amide, pyrazole High lipophilicity; potential agrochemical/pharmaceutical use
N-(Phenylcarbamothioyl)cyclohexanecarboxamide Phenylthiourea ~278.4 Amide, thiourea Metal chelation; fungicidal activity
1-[(Cyanomethyl)(phenyl)amino]... Cyanomethyl, phenylamino ~259.3 Amide, nitrile Research applications (e.g., metal extraction)
N-[2-(2,3-Dimethylphenyl)-4,6-dihydrothieno... Thienopyrazole, dimethylphenyl ~383.5 Amide, thienopyrazole Kinase inhibition (inferred from analogs)

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods for thiourea derivatives (e.g., coupling cyclohexanecarbonyl chloride with amines), but substitutes hexylamine and 1-phenyl-1H-pyrazol-3-amine .
  • Crystallography : While H2L9’s structure was resolved via X-ray diffraction (triclinic Pī space group), similar methods (e.g., SHELX, WinGX) could analyze the target compound’s conformation .
  • Biological Activity : Pyrazole derivatives often exhibit anti-inflammatory or antifungal properties, whereas thiourea analogs are prioritized for metal-ion extraction. The hexyl chain may enhance bioavailability but requires solubility optimization .

Biological Activity

N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide (CAS No. 63127-97-9) is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H31N3O. It features a cyclohexanecarboxamide backbone with a hexyl group and a phenyl-pyrazole moiety, which are significant for its biological interactions.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurotransmitter metabolism and cholinergic signaling, respectively. Inhibiting these enzymes can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression and neurodegenerative diseases .

Case Studies

A notable study investigated the structural activity relationship (SAR) of various pyrazole derivatives, including those related to this compound. The findings indicated that modifications in the alkyl chain length and substitution patterns significantly influenced the biological activity against MAO and AChE .

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)
Compound A1.382.48Not active
This compoundTBDTBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Pharmacological Implications

The potential applications of this compound span several therapeutic areas:

Neurological Disorders

Given its possible inhibition of MAO and AChE, this compound could be explored for treating conditions such as depression and Alzheimer's disease. The modulation of neurotransmitter levels through enzyme inhibition presents a promising approach for enhancing cognitive function.

Antimicrobial Treatment

If further studies confirm its antimicrobial properties, this compound could be developed as a novel antimicrobial agent, particularly against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.